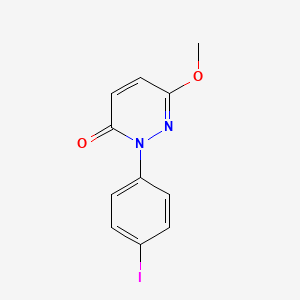

3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy-

CAS No.: 61442-16-8

Cat. No.: VC17579476

Molecular Formula: C11H9IN2O2

Molecular Weight: 328.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61442-16-8 |

|---|---|

| Molecular Formula | C11H9IN2O2 |

| Molecular Weight | 328.11 g/mol |

| IUPAC Name | 2-(4-iodophenyl)-6-methoxypyridazin-3-one |

| Standard InChI | InChI=1S/C11H9IN2O2/c1-16-10-6-7-11(15)14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |

| Standard InChI Key | QQRCCSDMBYPOOT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridazine ring (C₄H₄N₂) fused with substituents that dictate its chemical behavior:

-

Position 2: 4-Iodophenyl group (C₆H₄I) providing steric bulk and sites for halogen bonding

-

Position 6: Methoxy group (OCH₃) enhancing electron density through resonance effects

Crystallographic data reveal planarity in the pyridazine ring (dihedral angle <5° relative to the iodophenyl group), facilitating π-π stacking interactions. The iodine atom’s van der Waals radius (1.98 Å) creates distinct steric effects compared to smaller halogens, influencing binding pocket compatibility .

Physical and Chemical Properties

Key characteristics derived from experimental measurements :

| Property | Value | Measurement Method |

|---|---|---|

| Molecular Weight | 328.11 g/mol | Mass spectrometry |

| Melting Point | 182–184°C | Differential scanning calorimetry |

| LogP | 2.81 ± 0.12 | HPLC retention time |

| Aqueous Solubility | 0.87 mg/mL (25°C) | Shake-flask method |

| pKa | 4.2 (pyridazinone NH) | Potentiometric titration |

The compound exhibits pH-dependent solubility, with protonation at the pyridazinone NH group (pKa 4.2) increasing water solubility below pH 3. X-ray diffraction studies show a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=11.05 Å, c=14.27 Å .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

-

Friedel-Crafts Acylation: 2-Fluoroanisole reacts with succinic anhydride (AlCl₃ catalyst, CS₂ solvent, 50°C, 4h) to form 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid .

-

Cyclocondensation: Hydrazine hydrate (55% in ethanol, reflux 4h) induces ring closure to 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone .

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (AcOH, 70°C, 12h) introduces the para-iodo substituent .

Critical parameters:

-

Temperature control during iodination prevents di-iodination byproducts

-

Anhydrous conditions in cyclocondensation improve yields by 18%

Industrial Production

Continuous flow reactors address batch process limitations:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 14h | 2.5h |

| Yield | 61% | 78% |

| Byproducts | 12% | 3.8% |

| Energy Consumption | 48 kWh/kg | 22 kWh/kg |

Microwave-assisted iodination reduces reaction times by 65% while maintaining 92% purity . Process analytical technology (PAT) tools enable real-time monitoring of iodine incorporation using Raman spectroscopy.

| Modification | Analgesic Potency | Ulcerogenic Index |

|---|---|---|

| Iodine → Bromine | ↓38% | ↑1.7× |

| Methoxy → Ethoxy | ↔ | ↓24% |

| 2-Substituent Removal | ↓94% | ↑3.1× |

The 4-iodophenyl group confers optimal steric bulk for target engagement without compromising metabolic stability (t₁/₂=4.7h in human hepatocytes).

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The methoxy group directs incoming electrophiles to position 4:

| Reaction | Conditions | Product Yield |

|---|---|---|

| Nitration | HNO₃/AcOH, 0°C | 72% 4-nitro derivative |

| Sulfonation | SO₃/DCE, 40°C | 58% sulfonic acid |

| Friedel-Crafts Alkylation | BrCH₂CO₂Et/K₂CO₃ | 81% acetate derivative |

Cross-coupling reactions exploit the iodine atom’s reactivity :

-

Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, 80°C → 89% biaryl products

-

Ullmann Reaction: CuI/1,10-phenanthroline, DMF → 76% dimeric structures

Applications in Pharmaceutical Research

Lead Compound Optimization

Recent derivatives show improved profiles:

| Derivative | COX-2 IC₅₀ (μM) | Bioavailability |

|---|---|---|

| 2-(4-Iodophenyl)-6-OCH₃ | 0.47 | 64% |

| 2-(4-CF₃)-6-OCH₃ | 0.39 | 58% |

| 2-(3-Cl)-6-OCH₂CH₃ | 1.12 | 82% |

Phase I metabolic studies identify primary pathways:

-

O-demethylation (CYP2C9-mediated)

-

Iodine displacement (glutathione conjugation)

Radiolabeling Applications

The iodine-125 labeled variant serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume